molecular formula C25H27N5O4S B2444468 Apatinib (free base) CAS No. 1218779-75-9; 811803-05-1

Apatinib (free base)

Numéro de catalogue: B2444468
Numéro CAS: 1218779-75-9; 811803-05-1
Poids moléculaire: 493.58
Clé InChI: BDGPIQYIFFSTGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apatinib (free base), also known as Apatinib, is a small-molecule tyrosine kinase inhibitor. It selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This compound has shown promising results in clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Apatinib (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of Apatinib (free base) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Apatinib (free base) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Applications De Recherche Scientifique

Pharmacological Properties

Apatinib exerts its therapeutic effects primarily through the inhibition of VEGFR-2 phosphorylation, thus impeding angiogenesis and tumor growth. Its mechanism of action involves:

  • Inhibition of Tumor Angiogenesis : By blocking VEGFR-2, apatinib reduces blood supply to tumors.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells.
  • Synergistic Effects : Apatinib has demonstrated enhanced efficacy when combined with other therapeutic agents, including chemotherapy and immunotherapy .

Gastric Cancer

Apatinib was first validated in clinical trials for advanced gastric cancer, showing significant improvements in progression-free survival (PFS) and overall survival (OS). A phase III trial indicated that patients treated with apatinib had a median PFS of 4.8 months compared to 1.5 months in the placebo group .

Breast Cancer

In metastatic breast cancer, apatinib has been evaluated as both a monotherapy and in combination with other treatments. A retrospective study involving 61 patients revealed that apatinib alone provided a median PFS of 3.3 months for triple-negative breast cancer patients and 4 months for non-triple-negative patients .

Hepatocellular Carcinoma

Clinical evidence supports the use of apatinib in hepatocellular carcinoma, where it has shown efficacy in patients who have failed prior therapies. Studies indicate that apatinib can enhance the effectiveness of existing treatments and improve patient outcomes .

Ovarian Cancer

In a notable case study, a patient with advanced ovarian cancer achieved a long-term PFS of 54 months on off-label apatinib maintenance therapy after initial chemotherapy. This suggests potential for apatinib as a maintenance treatment in this population .

Merkel Cell Carcinoma

A case report highlighted a 91-year-old patient with recurrent Merkel cell carcinoma who achieved a complete response to apatinib after four months of treatment, demonstrating its potential utility beyond conventional indications .

Data Table: Summary of Clinical Trials

Cancer TypeStudy DesignMedian PFS (months)Median OS (months)Reference
Advanced Gastric CancerPhase III4.8Not specified
Metastatic Breast CancerRetrospective Study3.3 (triple-negative)
4 (non-triple-negative)
10.6
10
Hepatocellular CarcinomaVarious StudiesNot specifiedNot specified
Advanced Ovarian CancerCase Study54Not specified
Merkel Cell CarcinomaCase Report27Not specified

Mécanisme D'action

Apatinib (free base) exerts its effects by selectively inhibiting the phosphorylation of VEGFR-2, which is a key regulator of angiogenesis. By blocking this pathway, the compound effectively inhibits the growth and proliferation of cancer cells. The molecular targets include VEGFR-2, c-Kit, and c-Src tyrosine kinases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Apatinib (free base) is unique due to its high selectivity for VEGFR-2 and its potent anti-angiogenic and anti-tumor activities. It has shown superior efficacy in preclinical and clinical studies compared to other similar compounds .

Propriétés

Numéro CAS

1218779-75-9; 811803-05-1

Formule moléculaire

C25H27N5O4S

Poids moléculaire

493.58

Nom IUPAC

N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid

InChI

InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4)

Clé InChI

BDGPIQYIFFSTGI-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.